N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide
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Overview
Description
“N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide” is a chemical compound with the molecular formula C18H16N2OS. It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Fungicidal Activities
N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide derivatives, specifically those incorporating isothiazole, thiadiazole, and thiazole bases, have shown significant promise in fungicidal applications. These compounds have demonstrated effective antifungal activities against pathogens such as Pseudoperonspera cubensis, with some exhibiting fungicidal activity comparable to commercial fungicides. Additionally, certain derivatives have been found to stimulate plant innate immunity, offering a dual mechanism of action that includes both direct fungicidal activity and systemic acquired resistance stimulation. This positions them as promising candidates for agricultural fungicides, highlighting their potential in controlling crop diseases while also enhancing plant defense mechanisms (Chen et al., 2019).
Anticancer and DNA Interaction Studies
Research on mixed-ligand copper(II)-sulfonamide complexes, including those based on N-(4,5-dimethylbenzo[d]thiazol-2-yl) derivatives, has revealed interesting interactions with DNA and notable anticancer activity. These compounds have shown varying degrees of DNA binding and cleavage abilities, influencing their genotoxicity and antiproliferative effects against cancer cells. Such findings underscore the potential of this compound derivatives in cancer therapy, particularly through their ability to interact with DNA and induce cell death primarily via apoptosis (González-Álvarez et al., 2013).
Corrosion Inhibition
Derivatives of this compound have also found applications as corrosion inhibitors, particularly for mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit the corrosion process, with their efficiency depending on various factors such as concentration and the nature of the acid solution. The inhibition mechanism is attributed to the adsorption of these compounds on the metal surface, following Langmuir adsorption isotherm, and their ability to form protective layers that reduce corrosion rate. This application is vital in industries where metal preservation is crucial (Quraishi & Sharma, 2005).
Antimicrobial Activities
The antimicrobial potential of amido-linked bis heterocycles derived from this compound has been explored, with some compounds displaying significant activity against bacterial and fungal pathogens. These findings highlight the versatility of this compound derivatives in developing new antimicrobial agents, contributing to the fight against resistant microbial strains and infections (Padmavathi et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide Similar compounds have been synthesized and investigated for their antibacterial activity . These molecules are known to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The exact mode of action of This compound Similar compounds have been found to exhibit a distinctive mode of action when used in conjunction with a cell-penetrating peptide . The complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to exhibit antibacterial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . They also show negligible haemolytic activity towards human RBCs .
Properties
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-8-10-15-17(13(12)2)20-18(22-15)19-16(21)11-9-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFCYWVXDWXQP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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